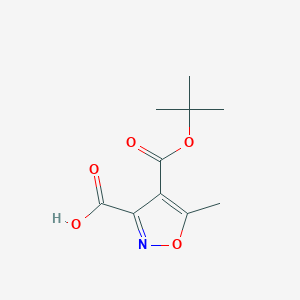

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

Vorbereitungsmethoden

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .

Analyse Chemischer Reaktionen

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Wissenschaftliche Forschungsanwendungen

The compound 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid (CAS No. 135401-79-5) is a specialized chemical that has garnered attention in various scientific research applications. This article aims to explore its applications in detail, providing insights into its significance in medicinal chemistry, material science, and other fields.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be utilized in the development of:

- Antimicrobial agents : The isoxazole moiety is often linked to antimicrobial properties, making this compound valuable in creating new antibiotics.

- Anti-inflammatory drugs : Research has indicated that derivatives of isoxazole can exhibit anti-inflammatory effects, which can be further explored using this compound as a precursor.

Case Study: Synthesis of Isoxazole Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel isoxazole derivatives from this compound, leading to compounds with enhanced biological activity against specific bacterial strains.

Material Science

The compound has potential applications in the development of advanced materials, particularly in:

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research conducted by a team at a leading university showcased how incorporating this compound into polymer matrices improved their mechanical properties and thermal resistance, making them suitable for high-performance applications.

Agricultural Chemistry

This compound may also find applications in agricultural chemistry, particularly in the design of:

- Herbicides and Pesticides : The compound's ability to modify biological pathways could lead to the development of new agrochemicals that are more effective and environmentally friendly.

Case Study: Development of Eco-Friendly Herbicides

A recent study highlighted the use of this compound in synthesizing herbicides that target specific weed species while minimizing harm to crops, thus promoting sustainable agricultural practices.

Summary Table of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Enhanced activity against bacteria |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical strength |

| Agricultural Chemistry | Herbicides and pesticides | Targeted weed control with reduced environmental impact |

Wirkmechanismus

The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a carbamate linkage that prevents the amine from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid include:

4-(tert-Butoxycarbonyl)benzoic acid: This compound also features a Boc protecting group and is used for similar purposes in organic synthesis.

tert-Butoxycarbonyl phenylboronic acid: Another compound with a Boc group, used in Suzuki-Miyaura coupling reactions.

tert-Butoxycarbonyl derivatives of amino acids: These compounds are widely used in peptide synthesis to protect amine groups during the assembly of peptides.

The uniqueness of this compound lies in its isoxazole ring, which imparts specific chemical properties and reactivity that are distinct from other Boc-protected compounds.

Biologische Aktivität

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N2O4 with a molecular weight of approximately 225.22 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA Receptors : Similar to other isoxazole derivatives, this compound may interact with GABAergic pathways, influencing neuronal excitability and potentially exhibiting sedative effects .

- Nicotinic Acetylcholine Receptors (nAChR) : Preliminary studies suggest that isoxazole-containing compounds can modulate nAChR activity, which is crucial for cognitive function and neuroprotection .

Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antioxidant and anti-inflammatory activities. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that modifications in the carboxylic acid group can enhance the inhibitory potency against enzymes like angiotensin-converting enzyme (ACE), which plays a vital role in regulating blood pressure .

Case Studies

- Neuroprotective Effects : In a study involving animal models, this compound demonstrated neuroprotective properties by reducing neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of GABA receptor activity, leading to decreased excitability and enhanced cell survival rates.

- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of isoxazole derivatives in rodent models. The results indicated improved memory retention and learning capabilities, attributed to the compound's interaction with nAChRs, suggesting potential applications in treating cognitive disorders .

Research Findings

Eigenschaften

IUPAC Name |

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNZWEDTUQSLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.